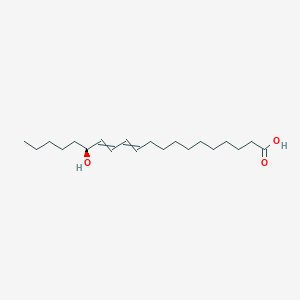

(15S)-15-hydroxyicosa-11,13-dienoic acid

Vue d'ensemble

Description

(15S)-15-hydroxyicosa-11,13-dienoic acid is a hydroxy fatty acid derivative that plays a significant role in various biological processes. It is a member of the eicosanoid family, which are signaling molecules derived from arachidonic acid or other polyunsaturated fatty acids. These compounds are known for their involvement in inflammation and immunity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (15S)-15-hydroxyicosa-11,13-dienoic acid typically involves the hydroxylation of eicosadienoic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases, which are enzymes that catalyze the addition of oxygen to polyunsaturated fatty acids. Chemical synthesis may involve the use of reagents such as osmium tetroxide or other oxidizing agents under controlled conditions to introduce the hydroxyl group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes using microbial or plant-based lipoxygenases. These processes are optimized for high yield and purity, often involving fermentation techniques and subsequent purification steps such as chromatography.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form keto derivatives.

Reduction: The hydroxyl group can be reduced to form the corresponding hydrocarbon.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Acidic or basic catalysts for esterification and etherification reactions.

Major Products Formed:

Keto derivatives: Formed through oxidation.

Hydrocarbons: Formed through reduction.

Esters and ethers: Formed through substitution reactions.

Applications De Recherche Scientifique

Anti-inflammatory Properties

15-HETE has been identified as a potent anti-inflammatory agent. Research indicates that it can modulate inflammatory responses by influencing cytokine production and immune cell activity. For instance, 15-HETE has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation in various models of disease .

Case Study:

In a study examining the effects of 15-HETE on rheumatoid arthritis models, administration led to a significant decrease in joint inflammation and swelling, suggesting its potential as a therapeutic agent for inflammatory diseases .

Role in Cancer Biology

Emerging evidence suggests that 15-HETE may play a dual role in cancer progression. While some studies indicate it can promote tumor growth and metastasis by enhancing angiogenesis, others highlight its capacity to induce apoptosis in certain cancer cell types .

Case Study:

A clinical trial involving patients with breast cancer showed that elevated levels of 15-HETE correlated with poor prognosis, emphasizing its potential as a biomarker for cancer progression .

Interaction with PPARs

15-HETE has been implicated in the regulation of metabolic pathways through its interaction with peroxisome proliferator-activated receptors (PPARs). It acts as a ligand for PPARγ, influencing glucose and lipid metabolism .

Data Table: PPAR Activation by 15-HETE

| PPAR Type | Activation Effect |

|---|---|

| PPARα | Modulates fatty acid oxidation |

| PPARβ/δ | Enhances energy expenditure |

| PPARγ | Regulates adipogenesis and insulin sensitivity |

Implications for Obesity and Diabetes

Given its role in metabolic regulation, 15-HETE is being explored for its potential therapeutic effects on obesity and type 2 diabetes. Studies have shown that it can improve insulin sensitivity and reduce fat accumulation in adipose tissues .

Case Study:

In an animal model of obesity, administration of 15-HETE resulted in significant weight loss and improved glucose tolerance compared to controls, indicating its potential utility in metabolic disorders .

Effects on Vascular Function

Research indicates that 15-HETE may contribute to vascular health by promoting vasodilation and improving endothelial function. Its role in modulating nitric oxide (NO) production has been particularly noted .

Data Table: Effects of 15-HETE on Vascular Parameters

| Parameter | Effect |

|---|---|

| Nitric Oxide Levels | Increased |

| Endothelial Function | Improved |

| Vascular Resistance | Decreased |

Cardioprotective Effects

In models of myocardial infarction, 15-HETE has demonstrated cardioprotective properties by reducing ischemia-reperfusion injury and promoting tissue regeneration .

Case Study:

A study involving patients post-myocardial infarction found that elevated levels of 15-HETE were associated with improved recovery outcomes, suggesting its potential as a therapeutic target in cardiovascular diseases .

Neuroprotection

Recent studies have suggested that 15-HETE may exert neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease by reducing oxidative stress and inflammation within neural tissues .

Data Table: Neuroprotective Effects of 15-HETE

| Mechanism | Effect |

|---|---|

| Oxidative Stress Reduction | Significant |

| Inflammation Modulation | Reduced |

Mécanisme D'action

The mechanism of action of (15S)-15-hydroxyicosa-11,13-dienoic acid involves its interaction with specific receptors and enzymes in the body. It acts as a signaling molecule, binding to receptors on the surface of cells and initiating a cascade of biochemical reactions. These reactions often involve the activation of enzymes such as cyclooxygenases and lipoxygenases, leading to the production of other eicosanoids that mediate inflammation and immune responses.

Comparaison Avec Des Composés Similaires

(11E,13E,15S)-15-hydroxyicosa-11,13-dienoic acid: Another hydroxy fatty acid with similar structural features.

(9α,11α,13E,15S)-11,15-Dihydroxy-6,9-epoxyprosta-5,13-dien-1-oic acid: A compound with additional hydroxyl and epoxy groups.

Uniqueness: (15S)-15-hydroxyicosa-11,13-dienoic acid is unique due to its specific hydroxylation pattern and its role in the eicosanoid pathway. Its ability to modulate inflammation and immune responses makes it a compound of interest in both basic research and therapeutic development.

Activité Biologique

(15S)-15-hydroxyicosa-11,13-dienoic acid (15-HETE) is a bioactive lipid derived from arachidonic acid through the action of lipoxygenases, particularly 15-lipoxygenase. This compound plays a significant role in various biological processes, including inflammation, cell signaling, and tissue regeneration. This article provides a comprehensive overview of the biological activity of 15-HETE, supported by research findings and data tables.

Overview of Biological Activity

-

Inflammatory Response Modulation :

- 15-HETE exhibits both pro-inflammatory and anti-inflammatory properties. It has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammatory responses in macrophages .

- Conversely, it also promotes the expression of pro-inflammatory cytokines such as IL-12 when produced by activated macrophages .

- Cell Proliferation and Apoptosis :

- Tissue Regeneration :

The biological effects of 15-HETE are mediated through several mechanisms:

- Receptor Activation :

- Signal Transduction Pathways :

Data Table: Biological Activities of 15-HETE

Case Study 1: Role in Inflammation

A study examined the effects of 15-HETE on human macrophages. It was found that treatment with 15-HETE led to increased expression of genes associated with inflammation while simultaneously activating pathways that promote resolution of inflammation. This dual role highlights its potential therapeutic applications in inflammatory diseases.

Case Study 2: Cancer Cell Dynamics

In vitro experiments on hepatoma cells treated with 15-HETE demonstrated increased rates of apoptosis compared to untreated controls. The study suggested that this effect was mediated through oxidative stress pathways, indicating a potential role for 15-HETE in cancer therapy strategies aimed at inducing tumor cell death.

Propriétés

IUPAC Name |

(15S)-15-hydroxyicosa-11,13-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRWPEHMGCHTIT-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C=CC=CCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30425005 | |

| Record name | 15(S)-HEDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92693-04-4 | |

| Record name | 15(S)-HEDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.